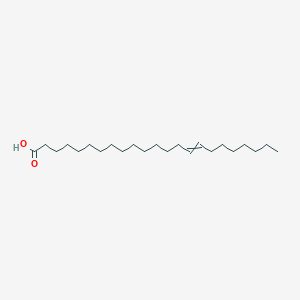
Tricos-15-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by a double bond at the 15th carbon from the carboxyl end. This compound is part of the omega-9 fatty acid family and is found in various natural sources, including certain plant oils and animal fats .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricos-15-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of unsaturated fatty acids, followed by elongation using malonyl-CoA and long-chain acyl-CoA . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. For example, certain strains of yeast and bacteria can be modified to produce this fatty acid through the expression of specific elongase enzymes . These methods are advantageous due to their scalability and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Tricos-15-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, producing saturated fatty acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed
Oxidation: Shorter-chain carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
Tricos-15-enoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Tricos-15-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function . It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell proliferation . These interactions can modulate cellular processes and contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon.
Erucic acid: A very long-chain monounsaturated fatty acid with a double bond at the 13th carbon.
Nervonic acid: A very long-chain monounsaturated fatty acid with a double bond at the 15th carbon, similar to Tricos-15-enoic acid.
Uniqueness
This compound is unique due to its specific chain length and position of the double bond, which confer distinct physical and chemical properties. These properties make it particularly valuable in specialized applications, such as in the synthesis of complex lipids and in the study of lipid metabolism .
Propriétés
Numéro CAS |
140703-38-4 |
|---|---|
Formule moléculaire |
C23H44O2 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
tricos-15-enoic acid |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h8-9H,2-7,10-22H2,1H3,(H,24,25) |
Clé InChI |
VAZJHGPTEDCROE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















